molecular formula C12H9HgNO4 B130106 N-[p-(Acetylmercuric)phenyl]maleimide CAS No. 117259-61-7

N-[p-(Acetylmercuric)phenyl]maleimide

Cat. No.: B130106
CAS No.: 117259-61-7
M. Wt: 431.8 g/mol
InChI Key: PZXBINKXUADILH-UHFFFAOYSA-M
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Description

N-[p-(Acetylmercuric)phenyl]maleimide is a chemical compound with the molecular formula C12H9HgNO4 and a molecular weight of 431.79 g/mol. It is characterized by the presence of a maleimide group attached to a phenyl ring, which is further bonded to an acetylmercuric group. This compound is known for its use in the preparation of radioiodinated iodophenyl maleimide as a bifunctional radioimmunoconjugate.

Preparation Methods

The synthesis of N-[p-(Acetylmercuric)phenyl]maleimide involves the reaction of maleimide with p-(acetylmercuric)phenyl derivatives. The reaction conditions typically include the use of organic solvents such as chloroform or methanol, and the reaction is carried out under controlled temperature conditions to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity products.

Chemical Reactions Analysis

N-[p-(Acetylmercuric)phenyl]maleimide undergoes various chemical reactions, including:

    Substitution Reactions: The acetylmercuric group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different mercury-containing products.

    Complex Formation: It can form complexes with other metal ions or organic molecules, which can be used in various applications.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[p-(Acetylmercuric)phenyl]maleimide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the preparation of radioiodinated iodophenyl maleimide, which serves as a bifunctional radioimmunoconjugate for labeling and tracking biological molecules.

    Medicine: Its radioimmunoconjugate derivatives are used in diagnostic imaging and therapeutic applications.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[p-(Acetylmercuric)phenyl]maleimide involves its ability to form stable complexes with biological molecules. The acetylmercuric group can interact with thiol groups in proteins, leading to the formation of covalent bonds. This property is exploited in the preparation of radioimmunoconjugates, where the compound is used to label antibodies or other targeting molecules for imaging or therapeutic purposes.

Comparison with Similar Compounds

N-[p-(Acetylmercuric)phenyl]maleimide can be compared with other similar compounds such as:

    N-Phenylmaleimide: Lacks the acetylmercuric group and is used primarily in Diels-Alder reactions.

    N-(p-Mercuric)phenylmaleimide: Similar structure but without the acetyl group, used in different chemical reactions.

    N-(p-Iodophenyl)maleimide: Contains an iodine atom instead of the acetylmercuric group, used in radioiodination reactions.

The uniqueness of this compound lies in its ability to form stable complexes with biological molecules and its use in the preparation of radioimmunoconjugates.

Properties

IUPAC Name

[4-(2,5-dioxopyrrol-1-yl)phenyl]mercury(1+);acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6NO2.C2H4O2.Hg/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2(3)4;/h2-7H;1H3,(H,3,4);/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXBINKXUADILH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].C1=CC(=CC=C1N2C(=O)C=CC2=O)[Hg+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9HgNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468259
Record name AGN-PC-00B60P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117259-61-7
Record name AGN-PC-00B60P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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